molecular formula C8H8BrNO3S B2694136 5-Acetyl-2-bromobenzene-1-sulfonamide CAS No. 73035-18-4

5-Acetyl-2-bromobenzene-1-sulfonamide

Cat. No.: B2694136
CAS No.: 73035-18-4
M. Wt: 278.12
InChI Key: XZOQUSRTXCAWRN-UHFFFAOYSA-N
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Description

5-Acetyl-2-bromobenzene-1-sulfonamide (CAS 73035-18-4) is a high-value benzene sulfonamide derivative that serves as a multifunctional synthetic intermediate in medicinal chemistry and organic synthesis. This compound features three key functional handles: an acetyl group, a bromine substituent, and a sulfonamide moiety, allowing for diverse chemical modifications and structure-activity relationship (SAR) studies. The sulfonamide functional group is a privileged structure in drug discovery, known for its ability to act as an enzyme inhibitor by mimicking native substrates . Sulfonamides exhibit a range of pharmacological activities, primarily through mechanisms such as anti-carbonic anhydrase and anti-dihropteroate synthetase activities, making them relevant for developing therapies for conditions like inflammation, glaucoma, and bacterial infections . The presence of the bromine atom on the aromatic ring makes this compound a particularly versatile precursor for metal-catalyzed cross-coupling reactions, such as Suzuki reactions, which are instrumental in constructing complex biaryl systems . This reagent is specifically designed for research applications, including use as a key starting material in the synthesis of novel heterocyclic compounds , the development of potential anti-proliferative agents , and as a building block for functional materials. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyl-2-bromobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOQUSRTXCAWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 5 Acetyl 2 Bromobenzene 1 Sulfonamide

Established Synthetic Pathways to 5-Acetyl-2-bromobenzene-1-sulfonamide

The construction of the this compound scaffold can be approached through a sequence of well-established aromatic functionalization reactions. The key steps involve the introduction of the bromo, acetyl, and sulfonamide groups onto the benzene (B151609) ring. The order of these introductions can be varied to optimize yield and purity.

Electrophilic Aromatic Substitution Strategies for Bromination and Acylation

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry and provides the primary means for introducing the bromo and acetyl functionalities onto a benzene precursor. msu.edu

Bromination: The introduction of a bromine atom onto an aromatic ring is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃. youtube.comlumenlearning.com For an acetophenone (B1666503) derivative, the directing effects of the acetyl group (a meta-director) and any other substituents must be considered to achieve the desired regiochemistry. Alternative brominating agents like N-Bromosuccinimide (NBS) in the presence of an acid catalyst can also be employed for the bromination of acetophenones. nih.govresearchgate.net The choice of solvent and reaction conditions can influence whether bromination occurs on the aromatic ring or at the α-position of the acetyl group. zenodo.org

Acylation: The acetyl group is most commonly installed via the Friedel-Crafts acylation reaction. youtube.com This involves treating the aromatic substrate with acetyl chloride or acetic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acetyl group is a deactivating, meta-directing group for subsequent electrophilic substitutions.

A plausible synthetic approach could involve the Friedel-Crafts acylation of bromobenzene (B47551) to yield 4-bromoacetophenone, followed by subsequent functionalization, or the bromination of acetophenone, carefully controlling conditions to favor ring substitution at the desired position.

Sulfonamidation Procedures for Aromatic Systems

The final installation of the sulfonamide group is a critical step in the synthesis. This is typically a two-step process involving chlorosulfonylation followed by amination.

Chlorosulfonylation: The aromatic precursor is treated with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride (-SO₂Cl) group. This is an electrophilic aromatic substitution reaction. The regioselectivity of this step is governed by the directing effects of the substituents already present on the ring.

Amination: The resulting aryl sulfonyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to form the sulfonamide. This is a nucleophilic substitution reaction at the sulfur atom.

An alternative, more modern approach involves palladium-catalyzed cross-coupling reactions. For instance, an appropriately substituted arylboronic acid can be coupled with a sulfonamide-containing partner under palladium catalysis to form the desired product. mit.edu

Derivatization and Analogue Synthesis via Functional Group Transformations

The this compound molecule possesses three distinct functional groups—the sulfonamide, the acetyl moiety, and the bromo substituent—each offering a handle for further chemical modification and the synthesis of a diverse library of analogues.

Chemical Modifications at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is nucleophilic and can undergo various reactions to yield N-substituted derivatives.

N-Alkylation: The sulfonamide can be deprotonated with a suitable base, such as lithium hydride (LiH), to form the corresponding anion, which can then be alkylated by reaction with an alkyl halide. nih.gov The choice of alkylating agent allows for the introduction of a wide variety of alkyl groups.

N-Acylation: Acylation of the sulfonamide nitrogen can be achieved by reaction with acyl chlorides or N-acylbenzotriazoles in the presence of a base. mdpi.comresearchgate.net This transformation leads to the formation of N-acylsulfonamides, which are of interest due to their distinct chemical and biological properties.

Reaction TypeReagentsProduct Class
N-Alkylation1. Base (e.g., LiH) 2. Alkyl halide (R-X)N-Alkylsulfonamides
N-AcylationAcyl chloride (RCOCl) or N-acylbenzotriazole, BaseN-Acylsulfonamides

Reactions Involving the Acetyl Moiety (e.g., condensation, reduction)

The carbonyl group of the acetyl moiety is a versatile functional group that can participate in a wide range of chemical transformations.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation with aldehydes or ketones, to form α,β-unsaturated ketones.

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction to an ethyl group can be achieved through methods like the Clemmensen or Wolff-Kishner reduction.

Reaction TypeReagentsProduct Functional Group
Aldol CondensationAldehyde/Ketone, Baseα,β-Unsaturated ketone
Reduction to AlcoholNaBH₄ or LiAlH₄Secondary alcohol
Clemmensen ReductionZn(Hg), HClAlkane (Ethyl group)
Wolff-Kishner ReductionH₂NNH₂, Base, HeatAlkane (Ethyl group)

Substitutions and Transformations at the Bromo Position

The bromine atom on the aromatic ring is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling: This is a powerful palladium-catalyzed reaction that couples the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester. doaj.org This reaction is widely used to form biaryl compounds and has a broad substrate scope and functional group tolerance. nih.govnih.govuzh.chresearchgate.net

Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can also be employed at the bromo position to introduce alkenyl, alkynyl, and amino groups, respectively.

Reaction NameCoupling PartnerProduct Class
Suzuki-MiyauraArylboronic acid/esterBiaryl compounds
HeckAlkeneAryl-substituted alkenes
SonogashiraTerminal alkyneAryl-substituted alkynes
Buchwald-HartwigAmineN-Aryl amines

Palladium-Catalyzed Cross-Coupling Reactions for Arylation (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful and versatile strategy for forming carbon-carbon bonds. This methodology is widely employed for the arylation of aryl halides, allowing for the introduction of a diverse range of aryl and heteroaryl substituents. In the context of benzenesulfonamide (B165840) derivatives, this reaction enables the strategic modification of the aromatic core, leading to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

While specific literature detailing the Suzuki-Miyaura coupling directly on this compound is not extensively available, the reactivity of structurally similar compounds provides significant insight into its synthetic potential. A notable example involves the Suzuki-Miyaura cross-coupling of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide with substituted styrylboronic acids. mdpi.com This reaction demonstrates the feasibility of coupling an acetylated bromobenzenesulfonamide core with vinylboronic acids to generate styryl derivatives.

The reaction of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide with either 4-methoxyphenylvinylboronic acid or 4-trifluoromethylphenylvinylboronic acid proceeds to afford the corresponding N-(2-acetyl-4-styrylphenyl)sulfonamide derivatives. mdpi.com This transformation highlights the compatibility of the acetyl and sulfonamide functional groups under the palladium-catalyzed reaction conditions. The successful coupling illustrates a valuable method for extending the conjugation of the aromatic system and introducing electronically diverse substituents.

The general conditions for such transformations typically involve a palladium catalyst, such as Palladium(II) acetate (B1210297) or a pre-catalyst complex, in the presence of a suitable phosphine (B1218219) ligand and a base. The choice of solvent, base, and reaction temperature is crucial for achieving high yields and minimizing side reactions.

The research findings for the arylation of the closely related N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide are detailed in the table below, showcasing the specific reagents and products of the transformation. mdpi.com

EntryArylating AgentProduct
1(E)-2-(4-methoxyphenyl)vinylboronic acidN-(2-acetyl-4-((E)-4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide
2(E)-2-(4-(trifluoromethyl)phenyl)vinylboronic acidN-(2-acetyl-4-((E)-4-(trifluoromethyl)styryl)phenyl)-4-methylbenzenesulfonamide

Advanced Spectroscopic and Structural Characterization of 5 Acetyl 2 Bromobenzene 1 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 5-Acetyl-2-bromobenzene-1-sulfonamide in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, detailed information about the electronic environment of each atom and the conformational preferences of the molecule can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the sulfonamide NH₂ protons. The aromatic region would typically display a complex pattern due to the substitution on the benzene (B151609) ring. The protons on the ring are influenced by the electron-withdrawing effects of the acetyl, bromo, and sulfonamide groups. Aromatic proton signals for sulfonamide derivatives generally appear in the region of 6.50–7.70 ppm. rsc.org The acetyl group's methyl protons would appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group. The protons of the primary sulfonamide group (–SO₂NH₂) are expected to produce a singlet, with a chemical shift that can vary depending on the solvent and concentration, but is often found between 8.78 and 10.15 ppm for related structures. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the aromatic carbons. The signal for the carbonyl carbon is typically found in the range of 169–170 ppm. rsc.org The aromatic carbons would exhibit a range of chemical shifts determined by the electronic effects of the substituents. For instance, the carbon atom bonded to the bromine would be influenced by halogen-induced shifts, while the carbons adjacent to the electron-withdrawing sulfonyl group would be shifted downfield.

Conformational Analysis: NMR studies on related benzenesulfonamides have shown that the conformational behavior is often dominated by the orientation of the sulfonamide group with respect to the benzene ring. nih.gov Theoretical and experimental studies suggest that for many sulfonamides, the S–N bond is oriented nearly perpendicular to the plane of the benzene ring. nih.gov This conformation is a result of optimizing steric repulsion and electronic interactions. nih.gov The specific orientation can influence the chemical environment of the ortho-protons, which can be further investigated using two-dimensional NMR techniques like NOESY to probe through-space interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
GroupSignal TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (Ar-H)Multiplets~7.0 - 8.2~120 - 145
Acetyl Protons (CH₃)Singlet~2.5 - 2.7~25 - 30
Sulfonamide Protons (NH₂)Singlet (broad)~7.0 - 9.0N/A
Carbonyl Carbon (C=O)N/AN/A~195 - 200

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule and to probe its bonding characteristics. nih.gov Each molecule possesses a unique vibrational spectrum, often referred to as a "molecular fingerprint," which allows for its unambiguous identification. nih.gov

Key Vibrational Modes: For this compound, the IR and Raman spectra would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

N-H Vibrations: The sulfonamide group's N-H stretching vibrations are expected to appear in the 3200–3400 cm⁻¹ region. rsc.org

C=O Vibration: A strong absorption band corresponding to the C=O stretching of the acetyl group is anticipated, typically around 1680–1710 cm⁻¹. rsc.org

SO₂ Vibrations: The sulfonyl group gives rise to two characteristic and intense stretching bands: an asymmetric stretch (νas(SO₂)) typically found between 1310 and 1350 cm⁻¹ and a symmetric stretch (νs(SO₂)) appearing between 1140 and 1160 cm⁻¹. rsc.org

S-N Vibration: The S-N stretching vibration is generally observed in the 890–920 cm⁻¹ range. rsc.org

C-Br Vibration: The C-Br stretching vibration typically gives a strong band in the 505-710 cm⁻¹ region, though its exact position can be influenced by coupling with other vibrations. ijtsrd.com

Aromatic C=C Vibrations: Multiple bands in the 1450–1600 cm⁻¹ region correspond to the stretching vibrations of the aromatic ring. rsc.org

These vibrational frequencies provide a detailed fingerprint of the molecule, confirming the presence of all constituent functional groups. Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental spectra to achieve a more precise assignment of the vibrational modes. ijtsrd.com

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical Intensity
N-H Stretch-SO₂NH₂3200 - 3400Medium
C-H Stretch (Aromatic)Ar-H3000 - 3100Weak-Medium
C=O Stretch-COCH₃1680 - 1710Strong
C=C Stretch (Aromatic)Aromatic Ring1450 - 1600Medium-Strong
SO₂ Asymmetric Stretch-SO₂NH₂1310 - 1350Strong
SO₂ Symmetric Stretch-SO₂NH₂1140 - 1160Strong
S-N Stretch-SO₂NH₂890 - 920Medium
C-Br StretchAr-Br505 - 710Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rigaku.com This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions that govern crystal packing.

For a derivative of this compound, specifically N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, single-crystal X-ray diffraction revealed important structural features that are likely relevant to the title compound. mdpi.com A common observation in the crystal structures of benzenesulfonamide (B165840) derivatives is the deviation of the sulfonamide moiety from the plane of the benzene ring. mdpi.com The conformation of the C–SO₂–NH–C segment is often found to be trans and gauche with respect to the two S=O bonds. mdpi.com

In the solid state, the crystal structure of this compound would be stabilized by a network of intermolecular interactions. Hydrogen bonds are particularly significant, with the N-H protons of the sulfonamide group acting as hydrogen bond donors and the oxygen atoms of the sulfonyl and acetyl groups acting as acceptors. mdpi.comnih.gov These N-H···O interactions often lead to the formation of dimeric or catemeric motifs, which are common in the crystal packing of sulfonamides. mdpi.com Additionally, weaker interactions such as C-H···O, C-H···π, and π–π stacking interactions may further contribute to the stability of the crystal lattice. researchgate.net

Table 3: Expected Structural Parameters and Interactions from X-ray Crystallography
Parameter/InteractionDescriptionTypical Findings in Related Structures
Molecular ConformationTorsion angles defining the shape of the moleculeSulfonamide group is often non-coplanar with the aromatic ring. mdpi.com
Bond Lengths (e.g., S=O, S-N, C-Br)Distances between bonded atomsValues consistent with standard lengths for these bond types in similar chemical environments.
Hydrogen BondingIntermolecular N-H···O interactionsFormation of dimers or extended chains, stabilizing the crystal packing. mdpi.comnih.gov
Other InteractionsC-H···O, C-H···π, π-π stackingContribute to the overall supramolecular architecture. researchgate.net

High-Resolution Mass Spectrometry for Molecular Compositional Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and elucidate its structure by analyzing the resulting fragment ions. nih.gov

For this compound, HRMS would confirm its molecular formula, C₈H₈BrNO₃S. The fragmentation pathways of sulfonamides under conditions like electrospray ionization (ESI) have been extensively studied. nih.govresearchgate.net A primary fragmentation event for aromatic sulfonamides is the heterolytic cleavage of the sulfonamide S-N bond. researchgate.net In the case of an unsubstituted benzenesulfonamide parent structure, this cleavage typically produces a characteristic ion at m/z 156. researchgate.net The presence of the acetyl group on the ring would modify this, but cleavage adjacent to the sulfonyl group is a common pathway.

Another significant fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. researchgate.netnih.gov This rearrangement is often promoted by substituents on the aromatic ring. nih.gov For acetylated sulfonamides, the fragmentation patterns will include ions that retain the acetyl group. For example, a common fragment ion for acetylated sulfonamide metabolites appears at m/z 198, which corresponds to the base fragment of m/z 156 plus the acetyl group (42 Da). researchgate.netuniroma1.it The fragmentation of the acetyl group itself, such as the loss of a ketene (B1206846) (CH₂CO) or a methyl radical (•CH₃), would also be expected. The bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would serve as a clear marker in the mass spectrum for any fragments that retain it.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
m/z (for ⁷⁹Br)Proposed Identity/OriginFragmentation Pathway
276/278[M+H]⁺ (Molecular Ion)Protonation of the parent molecule
261/263[M+H - CH₃]⁺Loss of a methyl radical from the acetyl group
234/236[M+H - CH₂CO]⁺Loss of ketene from the acetyl group
212/214[M+H - SO₂]⁺Neutral loss of sulfur dioxide
198/200[BrC₆H₄CO]⁺Cleavage of the C-S bond
155/157[BrC₆H₄]⁺Loss of CO from the [BrC₆H₄CO]⁺ ion

Biological Activity and Mechanistic Studies of 5 Acetyl 2 Bromobenzene 1 Sulfonamide Derivatives in Vitro Focus

Antimicrobial Activity Investigations (In Vitro)

Antibacterial Spectrum and Efficacy against Pathogenic Strains

The antibacterial potential of sulfonamide derivatives has been extensively documented. acu.edu.in A variety of 5-Acetyl-2-bromobenzene-1-sulfonamide analogs have shown significant activity against both Gram-positive and Gram-negative bacteria. For example, certain sulfonamide-derived chromones displayed significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexneri, Bacillus subtilis, and Staphylococcus aureus. nih.gov

In one study, 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated efficacy against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae. nih.gov One particular derivative exhibited a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL against this resistant strain. nih.gov Another study on sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde scaffold found a derivative to be highly active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MIC values ranging from 15.62 to 31.25 μmol/L. nih.gov

Antibacterial Activity of this compound Derivatives
Derivative ClassBacterial StrainActivity (MIC/MBC in µg/mL or µmol/L)Source
5-bromo-N-alkylthiophene-2-sulfonamidesNDM-1 producing Klebsiella pneumoniaeMIC: 0.39 µg/mL, MBC: 0.78 µg/mL nih.gov
Sulfonamides with 5-chloro-2-hydroxybenzaldehydeMethicillin-sensitive & resistant Staphylococcus aureusMIC: 15.62-31.25 µmol/L nih.gov
N-phenylpyrrolamidesStaphylococcus aureus ATCC 29213 and MRSAMIC: 0.25 µg/mL rsc.org
N-phenylpyrrolamidesEnterococcus faecalis ATCC 29212MIC: 0.125 µg/mL rsc.org
N-phenylpyrrolamidesKlebsiella pneumoniae ATCC 10031MIC: 0.0625 µg/mL rsc.org

Antifungal Activity Assessment

The antifungal properties of sulfonamide derivatives have also been a subject of investigation. nih.gov Arylsulfonamide-based quinolines were evaluated for their activity against Candida species, Aspergillus niger, and Issatchenkia hanoiensis. researchgate.net One compound in this series showed considerable antifungal activity against A. niger with a minimum inhibitory concentration (MIC) of 0.89 µg mL⁻¹. researchgate.net

Another study screened arylsulfonamide-type compounds against a range of Candida species, including Candida albicans, Candida parapsilosis, and Candida glabrata. nih.gov While some derivatives showed fungistatic effects, certain amine and hydrochloride salt derivatives exhibited fungicidal effects against Candida glabrata. nih.gov However, many sulfonamide derivatives have been found to exhibit weak or no antifungal potency. nih.gov

Antifungal Activity of this compound Derivatives
Derivative ClassFungal StrainActivity (MIC in µg/mL)Source
Arylsulfonamide-based quinolinesAspergillus niger MTCC13440.89 researchgate.net
Arylsulfonamide amine and hydrochloride saltsCandida glabrataFungicidal effect noted nih.gov

Molecular Mechanisms of Antimicrobial Action

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govresearchgate.net By acting as a competitive antagonist to 4-aminobenzoic acid (PABA), sulfonamides disrupt the folate pathway, which in turn inhibits the synthesis of purines and pyrimidines, ultimately leading to a bacteriostatic effect. nih.gov

In the context of antimicrobial resistance, some sulfonamide derivatives are being explored for their ability to overcome common resistance mechanisms. researchgate.net For instance, the development of 5-bromo-N-alkylthiophene-2-sulfonamides was aimed at combating NDM-1 producing K. pneumoniae, a highly resistant pathogen. nih.gov

Antiproliferative and Anticancer Research (In Vitro Cell Line Models)

Growth Inhibition in Diverse Cancer Cell Lines

A significant body of research has focused on the antiproliferative and anticancer properties of sulfonamide derivatives. nih.govnih.govmdpi.com These compounds have been shown to inhibit the growth of a wide range of cancer cell lines.

For example, a novel class of sulfonamide–triazole–glycoside hybrid derivatives was evaluated for its ability to inhibit cell proliferation in lung (A-549), liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cell lines. nih.gov Another study investigated isatin-based sulfonamides and found that they demonstrated the highest mean growth inhibition against breast cancer cell lines. nih.gov

One particular 2,5-Dichlorothiophene-3-sulfonamide derivative showed promising anticancer activity with GI50 values of 7.2 ± 1.12 µM, 4.62 ± 0.13 µM, and 7.13 ± 0.13 µM against HeLa, MDA-MB-231, and MCF-7 cells, respectively. nih.govnih.gov Furthermore, indoline-5-sulfonamide (B1311495) analogs demonstrated moderate antiproliferative effects against the MCF7 breast cancer cell line under both normoxic and hypoxic conditions. nih.gov

Antiproliferative Activity of this compound Derivatives
Derivative ClassCancer Cell LineActivity (GI50 or IC50 in µM)Source
2,5-Dichlorothiophene-3-sulfonamideHeLa (Cervical Cancer)7.2 ± 1.12 nih.govnih.gov
MDA-MB-231 (Breast Cancer)4.62 ± 0.13 nih.govnih.gov
MCF-7 (Breast Cancer)7.13 ± 0.13 nih.govnih.gov
Indoline-5-sulfonamide (Compound 4f)MCF7 (Breast Cancer) under hypoxia12.9 nih.gov
Sulfonamide-triazole-glycoside hybridsA-549 (Lung Cancer)Data not specified nih.gov
HepG-2 (Liver Cancer)Data not specified nih.gov
MCF-7 (Breast Cancer)Data not specified nih.gov
HCT-116 (Colon Cancer)Data not specified nih.gov

Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis induction, migration inhibition)

Derivatives of sulfonamides have been the subject of extensive in vitro research to determine their effects on key cellular pathways involved in cancer progression. These studies have revealed significant activity in modulating the cell cycle, inducing programmed cell death (apoptosis), and inhibiting cell migration.

Cell Cycle Arrest: The progression of the cell cycle is a tightly regulated process, and its disruption is a key mechanism for many anticancer agents. Certain sulfonamide derivatives have demonstrated the ability to cause cell cycle arrest at various phases in different human cancer cell lines. For instance, a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative, referred to as S1, was shown to induce cell cycle arrest at the G2/M phase in K562 acute leukemia cells and at the G0/G1 phase in Jurkat acute leukemia cells. nih.gov

Similarly, 2-thiouracil-5-sulfonamide derivatives have been investigated for their effects on the cell cycle. mdpi.comresearchgate.net One particularly active compound, 6e, induced cell growth arrest at different phases depending on the cancer cell line: G1/S phase in A-2780 (ovarian), S phase in HT-29 (colon) and MCF-7 (breast), and G2/M phase in HepG2 (liver) cells. mdpi.comresearchgate.net This compound was also found to enhance the expression of cell cycle inhibitors p21 and p27. mdpi.comresearchgate.net Another study on acridine/sulfonamide hybrids found that compound 7c led to cell cycle arrest in the S phase in HepG2 cells. nih.gov Furthermore, a 1,3-dithiolo[4,5-b]quinoxaline derivative (compound 12) hybridized with a sulfonamide moiety caused cell cycle arrest in the S phase in MCF-7 breast cancer cells. nih.gov

Table 1: Effect of Sulfonamide Derivatives on Cell Cycle Arrest in Cancer Cell Lines

Compound/Derivative Class Cell Line Cell Cycle Phase of Arrest Source(s)
2,4-Dinitrobenzenesulfonamide (S1) K562 (Acute Leukemia) G2/M nih.gov
2,4-Dinitrobenzenesulfonamide (S1) Jurkat (Acute Leukemia) G0/G1 nih.gov
2-Thiouracil-5-sulfonamide (6e) A-2780 (Ovarian) G1/S mdpi.comresearchgate.net
2-Thiouracil-5-sulfonamide (6e) HT-29 (Colon) S mdpi.comresearchgate.net
2-Thiouracil-5-sulfonamide (6e) MCF-7 (Breast) S mdpi.comresearchgate.net
2-Thiouracil-5-sulfonamide (6e) HepG2 (Liver) G2/M mdpi.comresearchgate.net
Acridine/Sulfonamide Hybrid (7c) HepG2 (Liver) S nih.gov
1,3-Dithiolo[4,5-b]quinoxaline-Sulfonamide Hybrid (12) MCF-7 (Breast) S nih.gov

Apoptosis Induction: Inducing apoptosis is a primary goal of many cancer therapies. Research has shown that various sulfonamide derivatives can trigger this process in cancer cells. The 2,4-dinitrobenzenesulfonamide derivative S1 was found to induce morphological changes suggestive of apoptosis in both K562 and Jurkat cells. nih.gov In K562 cells, it activates both extrinsic and intrinsic apoptosis pathways, marked by increased FasR expression and loss of mitochondrial potential. nih.gov In Jurkat cells, the mechanism involved the intrinsic pathway. nih.gov

Aryl azide-sulfonamide hybrids have also been studied for their pro-apoptotic effects. researchgate.net In HCT116 colon cancer cells, compound 10f was shown to boost both early and late apoptosis. researchgate.net Similarly, acridine/sulfonamide hybrids 7c and 8b were found to induce apoptosis in HepG2 cells. nih.gov The 1,3-dithiolo[4,5-b]quinoxaline derivative 12 demonstrated an ability to modulate Bcl-2 family proteins, which are crucial regulators of apoptosis. nih.gov Specifically, it down-regulated the anti-apoptotic protein Bcl-2 while activating the pro-apoptotic genes Bax and p53 in MCF-7 cells. nih.gov

Migration Inhibition: The inhibition of cancer cell migration is critical for preventing metastasis. A study on novel sulfonamide-dithiocarbamate hybrids identified compound 13d as a potent inhibitor of cell migration in the RT-112 bladder cancer cell line. nih.gov The migration rate of RT-112 cells was reduced in a concentration-dependent manner, with treatment at 0.5, 1, and 2 µM resulting in migration rates of 76%, 40%, and 29%, respectively. nih.gov Further investigation revealed that compound 13d regulated migration-related protein markers; it decreased the expression of N-cadherin, Vimentin, Snail, and Slug while increasing the expression of E-cadherin. nih.gov

Other Investigational Biological Activities (In Vitro)

Several studies have evaluated the in vitro antioxidant potential of sulfonamide derivatives using various assays. A series of novel 2-thiouracil-5-sulfonamide derivatives were tested for their ability to scavenge radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl), hydrogen peroxide (H2O2), and lipid peroxidation assays. nih.gov Many of the tested compounds exhibited moderate to potent radical scavenging activity. nih.gov Notably, compounds 9a–d showed pronounced antioxidant activity against lipid peroxidation, with IC50 values ranging from 20.0 ± 1.56 to 22.0 ± 1.40 µg/mL, which was superior to the standard ascorbic acid (IC50 = 36.0 ± 1.30 µg/mL). nih.gov

Another study focused on N-[(2-arylmethylthio)phenylsulfonyl]cinnamamide derivatives and assessed their antioxidant properties using DPPH and ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) assays. nih.govmdpi.com Within this group, compounds 16f and 17d were identified as having the strongest antioxidant effects. nih.govmdpi.com Additionally, a class of 3-acetyl-4-phenylquinoline-based sulfonamide derivatives was evaluated, with compound 5a showing prominent DPPH free radical scavenging activity, recording an EC50 of 9.78 ± 1.68 μg/mL. researchgate.net

Table 2: In Vitro Antioxidant Activity of Sulfonamide Derivatives

Compound/Derivative Class Assay Result (IC50 / EC50) Source(s)
2-Thiouracil-5-sulfonamides (9a-d) Lipid Peroxidation 20.0 - 22.0 µg/mL nih.gov
N-[(2-arylmethylthio)phenylsulfonyl]cinnamamide (16f) DPPH 310.50 ± 0.73 µg/mL nih.govmdpi.com
N-[(2-arylmethylthio)phenylsulfonyl]cinnamamide (17d) ABTS 419.18 ± 2.72 µg/mL nih.govmdpi.com
3-Acetyl-4-phenylquinoline-based sulfonamide (5a) DPPH 9.78 ± 1.68 µg/mL researchgate.net
Ascorbic Acid (Standard) Lipid Peroxidation 36.0 ± 1.30 µg/mL nih.gov

The anti-inflammatory potential of sulfonamide derivatives has been explored through various in vitro models. Novel benzenesulfonamide (B165840) derivatives of 5'-aminospirotriazolotriazine were evaluated for their ability to protect against heat-induced hemolysis of red blood cell (RBC) membranes, an indicator of anti-inflammatory activity. mdpi.comresearchgate.net Compounds 1, 2, and 3 significantly inhibited hemolysis by 94.6%, 93.9%, and 95.2%, respectively, which was comparable to the standard drug indomethacin (B1671933) (94.5%). researchgate.net The mechanism for these compounds involves the reduction of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, as well as the reduction of COX-1 and COX-2 levels. nih.gov

Another study investigated a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), for its immunomodulatory effects. mdpi.com In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. mdpi.com Furthermore, it markedly elevated levels of the anti-inflammatory cytokine TGF-β1, suggesting a mechanism that involves the selective modulation of cytokine profiles. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Acetyl 2 Bromobenzene 1 Sulfonamide Analogues

Elucidation of Key Structural Motifs for Modulating Biological Potency and Selectivity

The core structure of 5-Acetyl-2-bromobenzene-1-sulfonamide presents three key motifs that are critical for its biological interactions: the benzenesulfonamide (B165840) core, the acetyl group at the 5-position, and the bromine atom at the 2-position. SAR studies on analogous compounds reveal that each of these components plays a distinct role in modulating potency and selectivity.

The benzenesulfonamide moiety is a well-established pharmacophore known to interact with a variety of biological targets, often by mimicking the transition state of enzymatic reactions or by engaging in key hydrogen bonding interactions. The sulfonamide group (-SO₂NH₂) itself is a crucial zinc-binding group in many metalloenzyme inhibitors, such as carbonic anhydrase inhibitors. The acidity of the sulfonamide proton can be a significant factor in its binding affinity.

Impact of Substituent Variation on Target Interaction and Activity Profiles

Systematic modifications of the this compound scaffold have provided valuable insights into how substituent changes affect target interactions and the resulting activity profiles.

Variations on the Sulfonamide Nitrogen (N1): Substitution on the sulfonamide nitrogen (N1) is a common strategy to modulate the physicochemical properties and biological activity of sulfonamide-based drugs. Introducing different alkyl or aryl groups can impact lipophilicity, which in turn affects cell permeability and pharmacokinetic properties. For instance, the addition of heterocyclic rings to the N1 position has been shown in many sulfonamide classes to significantly enhance potency.

Modifications of the Acetyl Group: Alterations to the acetyl group at the 5-position can have a profound impact on activity. For example, reduction of the ketone to an alcohol could introduce a hydrogen bond donor, potentially altering the binding mode. Elongating the alkyl chain of the ketone or replacing it with other functional groups can probe the size and nature of the binding pocket. Studies on related acetophenone (B1666503) derivatives have shown that even small changes to this group can lead to significant differences in inhibitory activity.

Replacement of the Bromo Substituent: The nature and position of the halogen atom can be critical. Replacing bromine with other halogens (fluorine, chlorine, or iodine) can systematically alter the steric and electronic properties. For example, fluorine is smaller and more electronegative, while iodine is larger and more polarizable. Moving the halogen to a different position on the ring would drastically change the molecule's topography and its interaction with the target. Studies on 2-bromo-benzenesulfonamide analogues have indicated that this specific substitution pattern can lead to reduced reactivity in some contexts, potentially due to steric hindrance. mdpi.com

The following interactive table summarizes the hypothetical impact of various substitutions on the biological activity of this compound analogues, based on general principles observed in related compound series.

Position of VariationSubstituent ChangePredicted Impact on ActivityRationale
Sulfonamide N1 Addition of a small alkyl groupPotentially increased lipophilicityMay improve cell permeability.
Sulfonamide N1 Addition of a heterocyclic ringPotentially enhanced potencyCan introduce additional binding interactions.
Position 5 Reduction of acetyl to alcoholAltered binding modeChanges hydrogen bonding potential (acceptor to donor).
Position 5 Replacement of acetyl with carboxylIncreased polarity and potential for new interactionsMay improve solubility and introduce ionic interactions.
Position 2 Replacement of bromo with fluoroReduced steric hindrance, increased electronegativityMay alter conformational preferences and electronic properties.
Position 2 Replacement of bromo with iodoIncreased size and polarizabilityCould lead to stronger van der Waals interactions or steric clash.

Development of Predictive Models for Optimized Derivatives and Lead Generation

To accelerate the drug discovery process and rationalize the design of more effective this compound analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are invaluable tools. These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or properties.

For sulfonamide derivatives, QSAR studies have been successfully employed to predict various activities, including anticancer, antidiabetic, and antimicrobial effects. nih.govresearchgate.net These models typically use a range of molecular descriptors, such as:

Topological descriptors: Which describe the connectivity and branching of the molecule.

Electronic descriptors: Such as atomic charges and dipole moments, which are crucial for understanding electrostatic interactions.

Steric descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Often represented by the logarithm of the partition coefficient (logP), which is critical for membrane permeability.

A typical QSAR study on a series of benzenesulfonamide analogues might involve synthesizing a library of compounds with systematic variations, measuring their biological activity, calculating a set of molecular descriptors for each compound, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.

For instance, a hypothetical QSAR model for a series of 5-acetyl-2-halobenzenesulfonamides might reveal that inhibitory potency is positively correlated with the hydrophobicity of the N1 substituent and the electron-withdrawing nature of the halogen at the 2-position, while being negatively correlated with the steric bulk at the 5-position. Such a model would guide medicinal chemists to synthesize new derivatives with a higher probability of being potent and selective.

Recent advances in 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on the SAR. These methods can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This information is instrumental in the rational design of new lead compounds with optimized interactions with their biological target.

Role of 5 Acetyl 2 Bromobenzene 1 Sulfonamide As a Synthetic Intermediate and Building Block in Complex Chemical Architectures

Application in Heterocyclic Compound Synthesis

The structure of 5-Acetyl-2-bromobenzene-1-sulfonamide is well-suited for the synthesis of various heterocyclic compounds, which are core components of many pharmaceuticals. nih.gov The acetyl group, a ketone, is a key precursor for forming five- and six-membered rings.

A primary application is in the synthesis of pyrazole (B372694) derivatives. nih.govmdpi.com Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are found in numerous therapeutic agents. nih.gov The synthesis can be achieved through the cyclocondensation reaction of the acetyl group of this compound with hydrazine (B178648) or substituted hydrazines. frontiersin.orgias.ac.in This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable pyrazole ring. The sulfonamide portion of the parent molecule remains intact, resulting in pyrazole-sulfonamide conjugates, a class of compounds known for a wide range of biological activities. frontiersin.orgresearchgate.net

The general scheme for this synthesis is a well-established method for creating substituted pyrazoles. mdpi.comias.ac.in By using different substituted hydrazines (e.g., phenylhydrazine, methylhydrazine), a variety of substituents can be introduced at the N1 position of the pyrazole ring, providing a straightforward method to generate a library of related compounds for further investigation.

Table 1: Examples of Heterocyclic Scaffolds Synthesizable from this compound

Heterocyclic System Synthetic Precursor Group Key Reagent
Pyrazole Acetyl group Hydrazine or Substituted Hydrazines
Pyrimidine Acetyl group Urea, Thiourea, or Guanidine
Thiazole Acetyl group Thiourea and an Oxidizing Agent

This table presents potential synthetic pathways based on the known reactivity of the acetyl functional group.

Scaffold for the Development of Diverse Bioactive Molecules

The this compound molecule acts as a versatile scaffold, providing a core structure that can be systematically modified to develop a wide range of bioactive compounds. Sulfonamides themselves are a well-established class of pharmacophores with applications including antibacterial, anticancer, and anti-inflammatory agents. frontiersrj.comresearchgate.netrjptonline.org

The bromine atom on the benzene (B151609) ring is a particularly useful functional group for diversification. It serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, significantly expanding the chemical space accessible from this starting material. For example, coupling with different aryl boronic acids can generate a library of biaryl sulfonamides.

Furthermore, the sulfonamide group (-SO₂NH₂) can be modified. The hydrogen atoms on the nitrogen are acidic and can be substituted with various alkyl or aryl groups, leading to secondary or tertiary sulfonamides. These modifications can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for biological activity and pharmacokinetic profiles.

The acetyl group can also be a point of modification. It can be reduced to an alcohol, converted to an amine via reductive amination, or used as a handle to build more complex side chains. The combination of these possible modifications at three distinct points on the molecule makes this compound a valuable scaffold for creating libraries of diverse compounds for high-throughput screening.

Strategies for Medicinal Chemistry Lead Generation and Optimization

In medicinal chemistry, the goal is to identify and optimize lead compounds that exhibit desired therapeutic effects. This compound provides a framework for both lead generation and subsequent optimization.

For lead generation, its utility in synthesizing heterocyclic compounds like pyrazoles is highly relevant. ias.ac.in Pyrazole-sulfonamide hybrids have been investigated as inhibitors of various enzymes, including kinases, making them attractive targets for cancer therapy. ed.ac.uknih.gov A library of pyrazole derivatives can be synthesized from this compound and screened against a panel of biological targets to identify initial "hits."

Once a lead compound is identified, the structure of this compound allows for systematic structure-activity relationship (SAR) studies. The optimization process can involve:

Modification of the Sulfonamide Moiety: The R-group on the sulfonamide nitrogen can be varied to probe interactions with the target protein. Introducing different functional groups can enhance binding affinity and selectivity.

Substitution at the Bromo Position: As mentioned, cross-coupling reactions can be used to explore the effect of different substituents on the benzene ring. This is a common strategy to improve potency and modulate pharmacokinetic properties. For example, introducing a cyano group can enhance antibacterial activity in some sulfonamide derivatives. mdpi.com

Derivatization of the Acetyl Group: The acetyl group can be converted into other functionalities to explore different binding modes or to block metabolic pathways.

This systematic approach allows medicinal chemists to fine-tune the properties of a lead compound, improving its efficacy, selectivity, and drug-like properties, with the ultimate goal of developing a clinical candidate.

Table 2: Potential Bioactive Molecules Derived from the this compound Scaffold

Compound Class Key Synthetic Transformation Potential Therapeutic Area
Pyrazole-Sulfonamides Cyclocondensation with hydrazines Anti-diabetic, Kinase Inhibition frontiersin.orged.ac.uk
Biaryl Sulfonamides Suzuki coupling at the bromo position Antibacterial, Anticancer nih.gov
N-Substituted Sulfonamides Alkylation/Arylation of the sulfonamide nitrogen Various (diuretics, antivirals) frontiersrj.comresearchgate.net

This table illustrates potential applications based on established synthetic methodologies and the known biological activities of related compound classes.

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 5 Acetyl 2 Bromobenzene 1 Sulfonamide in Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 5-Acetyl-2-bromobenzene-1-sulfonamide. mdpi.comresearchgate.net Its versatility, high resolution, and sensitivity make it ideal for quantification, purity assessment, and impurity profiling. wu.ac.th Reversed-phase HPLC (RP-HPLC) is the most common mode employed for sulfonamide analysis, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.netwu.ac.th

Method development for this compound typically involves a systematic optimization of chromatographic conditions to achieve adequate separation of the main peak from any impurities or degradation products. Key parameters for optimization include the choice of stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer), pH of the mobile phase, column temperature, and detector wavelength. wu.ac.thresearchgate.net A Photo-Diode Array (PDA) detector is often preferred as it provides spectral information, aiding in peak identification and purity assessment. wu.ac.thresearchgate.net

Validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. This involves evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. wu.ac.thwu.ac.th

A validated RP-HPLC method is essential for the quantitative monitoring of this compound in synthesis reaction mixtures. This allows chemists to track the consumption of starting materials and the formation of the desired product, thereby optimizing reaction conditions such as temperature, time, and catalyst loading. For purity assessment of the final isolated compound, the method must be able to separate the main component from all potential process-related impurities and degradation products.

The percentage purity is typically determined using an area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. An external standard calibration is used for the precise quantification of the compound in a given sample.

Table 1: Exemplary HPLC Method Parameters for Quantitative Analysis

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-25 min (30-90% B), 25-30 min (90% B), 30-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Retention Time Approx. 15.8 min

Table 2: Typical Validation Summary for HPLC Purity Assessment

Validation ParameterResult
Linearity (r²) > 0.999
Range 1 - 150 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%) < 2.0%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Specificity No interference from blank/impurities

Impurity profiling is a critical aspect of pharmaceutical development, involving the identification and quantification of impurities in drug substances. nih.gov For this compound, impurities can originate from starting materials, by-products of the synthesis, or degradation of the compound itself.

Forced degradation studies are conducted to understand the stability of the molecule under various stress conditions (e.g., acid, base, oxidation, heat, light). The samples generated are then analyzed by the validated HPLC method to separate the degradation products from the parent compound. The use of a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for this purpose. LC-MS provides the molecular weights of the degradation products, facilitating their structural elucidation. nih.govresearchgate.net

Common degradation pathways for sulfonamides can include hydrolysis of the sulfonamide bond or modifications to the aromatic rings. researchgate.netmdpi.com The presence of the bromo- and acetyl- substituents on the benzene (B151609) ring introduces specific reactive sites that may lead to unique degradation products.

Table 3: Potential Impurities and Degradation Products

Compound NamePotential OriginAnalytical Approach
2-BromobenzenesulfonamideHydrolytic cleavage of acetyl groupHPLC, LC-MS
5-Acetyl-2-hydroxybenzene-1-sulfonamideNucleophilic substitution of bromineHPLC, LC-MS
Sulfanilic AcidCommon sulfonamide degradation productHPLC, LC-MS
Starting Materials/ReagentsIncomplete reactionHPLC

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com Due to the relatively low volatility and polar nature of this compound, direct analysis by GC-MS is challenging. However, it can be an effective method for identifying volatile impurities, such as residual solvents from the synthesis process (e.g., toluene, acetone, ethyl acetate). Headspace GC-MS is the standard technique for this application.

Furthermore, GC-MS can be employed for the analysis of the sulfonamide after a chemical derivatization step. Derivatization aims to convert the polar N-H group of the sulfonamide into a less polar, more volatile derivative (e.g., by silylation or methylation). This allows the compound to be amenable to GC separation and subsequently detected with high sensitivity and specificity by the mass spectrometer. This approach is particularly useful for trace-level analysis in complex matrices.

Table 4: Hypothetical GC-MS Parameters for Derivatized this compound

ParameterCondition
Instrument Gas Chromatograph with Mass Spectrometer
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min
MS Ionization Electron Ionization (EI), 70 eV
Mass Range 50 - 550 m/z

Capillary Electrophoresis (CE) for Separation and Analysis of Related Compounds

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers advantages such as rapid analysis times, low sample and reagent consumption, and high separation efficiency, making it a valuable alternative and complementary technique to HPLC. nih.govdocumentsdelivered.comresearchgate.net

For the analysis of this compound and its structurally related compounds, Capillary Zone Electrophoresis (CZE) is a suitable mode. researchgate.net In CZE, separation is based on the charge-to-size ratio of the analytes. Since sulfonamides are weakly acidic, the pH of the background electrolyte (BGE) is a crucial parameter, as it determines the charge state of the molecule and thus its migration behavior. nih.gov

CE is particularly powerful for separating compounds with very similar structures, such as positional isomers or closely related impurities that may be difficult to resolve by HPLC. The technique can be used for purity checks and for the analysis of related compounds in raw material and intermediate testing.

Table 5: Representative Capillary Electrophoresis Conditions

ParameterCondition
Instrument Capillary Electrophoresis System with UV Detector
Capillary Fused-silica, 50 cm total length (40 cm effective), 50 µm i.d.
Background Electrolyte (BGE) 25 mM Sodium borate (B1201080) buffer, pH 9.2
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection 214 nm

Future Research Perspectives and Emerging Applications of 5 Acetyl 2 Bromobenzene 1 Sulfonamide

Exploration of Novel Biological Targets and Uncharted Therapeutic Areas

The benzenesulfonamide (B165840) core is central to numerous clinically approved drugs, suggesting that derivatives of 5-Acetyl-2-bromobenzene-1-sulfonamide could be engineered to interact with a wide range of biological targets. nih.gov Future research will likely focus on leveraging this scaffold to address unmet medical needs beyond the traditional scope of sulfonamide antibiotics. nih.govwikipedia.org

The primary strategy involves synthetic modification of the core structure to create libraries of new chemical entities. These derivatives can then be screened against various enzymes, receptors, and ion channels to identify novel bioactivities. For instance, targeting protein tyrosine phosphatase-1B (PTP1B) has emerged as a promising strategy for treating diabetes and obesity, and benzenesulfonamide derivatives have been rationally designed as potent inhibitors of this enzyme. nih.gov Similarly, the sulfonamide moiety is known to be a key feature in inhibitors of carbonic anhydrase, an enzyme implicated in glaucoma and certain types of cancer. ajchem-b.comresearchgate.net

Exploration into uncharted therapeutic areas could include neurodegenerative diseases, rare genetic disorders, and emerging infectious diseases. The development of sulfonamide derivatives has shown potential in treating parasitic infections like toxoplasmosis and leishmaniasis, indicating a broad utility for this chemical class. researchgate.net By systematically modifying the acetyl and bromo positions of this compound, researchers can fine-tune the molecule's steric and electronic properties to achieve high affinity and selectivity for novel biological targets.

Potential Therapeutic AreaExample Biological Target(s)Rationale for Exploration
Oncology Carbonic Anhydrases, KinasesSulfonamides are known to inhibit enzymes involved in tumor progression. ajchem-b.comresearchgate.net
Metabolic Disorders Protein Tyrosine Phosphatase-1B (PTP1B)Benzenesulfonamides can be designed as inhibitors to improve insulin (B600854) sensitivity. nih.gov
Infectious Diseases Dihydropteroate (B1496061) Synthase (DHPS)The classic antibacterial target can be explored for novel pathogens. ajchem-b.com
Neurological Disorders Acetylcholinesterase (AChE)Certain sulfonamide hybrids have shown potential as neuroprotective agents. researchgate.net
Parasitic Diseases Novel enzymes in Toxoplasma gondiiModifications can enhance selectivity and reduce toxicity for antiparasitic applications. researchgate.net

Advanced Materials Science Applications (e.g., functional polymers, supramolecular chemistry)

The unique chemical structure of this compound makes it a candidate for applications in materials science. The sulfonamide group can be incorporated into polymer backbones or as functional side groups to impart specific properties such as pH-responsiveness, thermal stability, and chelation capacity. rsc.orgrsc.orgmdpi.com

Functional Polymers: Research has demonstrated the synthesis of well-defined polymers containing primary benzenesulfonamide groups using techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. rsc.org These polymers can exhibit pH-responsive behavior, making them suitable for "smart" drug delivery systems that release their payload in specific physiological environments. Furthermore, sulfonamide-functionalized polymers have been investigated for their ability to chelate metal ions, with potential applications in environmental remediation, such as sequestering uranium from water. mdpi.com The this compound molecule could serve as a monomer or a modifying agent for polymers like poly(styrene oxide) or polyethyleneimine to create new functional materials. rsc.orgmdpi.com

Supramolecular Chemistry: The sulfonamide group is an excellent hydrogen bond donor and acceptor, enabling it to participate in the formation of well-ordered, non-covalent assemblies. Quantum chemical calculations and X-ray diffraction studies of other sulfonamide derivatives have shown that they can form stable cyclic dimers through intermolecular hydrogen bonds. nih.gov This capacity for self-assembly can be exploited to construct supramolecular structures, liquid crystals, and organogels. The specific substituents on the this compound ring would influence the geometry and stability of these assemblies, allowing for the design of materials with tailored properties.

Materials Science ApplicationRelevant Structural FeaturePotential Functionality
Functional Polymers Sulfonamide grouppH-responsiveness, metal chelation, thermal stability. rsc.orgmdpi.comresearchgate.net
Biomimetic Coatings Sulfonic acid group (derived)Inducing apatite nucleation for bone-like coatings on polymer surfaces. nih.gov
Supramolecular Assemblies Sulfonamide N-H and S=O groupsFormation of ordered structures via hydrogen bonding for gels or crystals. nih.gov

Green Chemistry Approaches in Synthesis and Derivatization

Future research will increasingly prioritize the development of sustainable and environmentally friendly methods for synthesizing and modifying this compound. Green chemistry principles aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Recent advancements in sulfonamide synthesis include:

Alternative Solvents: Moving away from traditional volatile organic compounds towards more sustainable solvents. rsc.org

Metal-Free Catalysis: Developing protocols that avoid heavy metal catalysts, which are often toxic and difficult to remove from the final product. ekb.eg

Electrochemical Methods: Using electrochemistry to drive reactions under mild conditions, which can offer a safer and more sustainable approach to generating key intermediates like sulfonic anhydrides for derivatization. acs.org

One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel, which saves time, resources, and reduces waste. acs.org

Photocatalysis: Employing light to facilitate chemical transformations, such as converting carboxylic acids into sulfonamides via energy transfer photocatalysis, offering a novel route for derivatization. acs.org

These green approaches can be applied to both the initial synthesis of the core molecule and its subsequent derivatization, making the entire lifecycle of these compounds more sustainable. researchgate.netekb.eg

Integration with Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and design. researchgate.netresearchgate.net These computational tools can be powerfully integrated into research programs centered on this compound to accelerate the identification of promising drug candidates.

Key Applications of AI/ML:

Virtual Screening and Target Identification: ML algorithms can analyze vast biological and chemical datasets to predict interactions between derivatives of this compound and potential biological targets, helping to prioritize which compounds to synthesize and test. nih.govfrontiersin.org

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. nih.gov These models can be trained to optimize for desired properties, such as high binding affinity for a specific target, good pharmacokinetic profiles, and low predicted toxicity. stanford.edu Some advanced models, like SyntheMol, can even generate the chemical recipes needed to synthesize the proposed molecules in the lab. stanford.edu

Predictive Modeling (ADME/T): AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of virtual compounds before they are synthesized. researchgate.net This allows researchers to filter out molecules that are likely to fail later in development, saving significant time and resources.

Structure-Activity Relationship (SAR) Analysis: Machine learning can identify complex patterns in structure-activity relationship data, providing insights that can guide the rational design of more potent and selective analogs. nih.gov

By combining the synthetic versatility of the this compound scaffold with the predictive power of AI, researchers can navigate the vast chemical space more efficiently and rationally design novel compounds for specific therapeutic and material science applications. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Acetyl-2-bromobenzene-1-sulfonamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer :

  • Start with bromination of the parent benzene sulfonamide using electrophilic substitution (e.g., Br₂/FeBr₃) followed by acetylation via Friedel-Crafts acylation.
  • Optimize reaction parameters: Use polar aprotic solvents (e.g., DCM) for bromination to minimize side reactions. For acetylation, control temperature (0–5°C) to prevent over-acylation. Catalysts like AlCl₃ or FeCl₃ can enhance regioselectivity .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Confirm purity via HPLC (>95%) and characterize intermediates with FT-IR (C=O stretch at ~1680 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexity?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns. The acetyl group’s methyl protons appear as a singlet (~δ 2.5 ppm), while aromatic protons split due to bromine’s deshielding effect .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) aids structural confirmation .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. Compare experimental bond lengths/angles with DFT-predicted values to validate geometry .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Modeling : Use Gaussian or ORCA software to calculate activation energies for SNAr (nucleophilic aromatic substitution) at the bromine site. Optimize transition states with B3LYP/6-31G(d) basis sets.
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., para to sulfonamide) to predict nucleophilic attack sites. Correlate with experimental kinetic data (e.g., reaction rates with amines) .
  • Validation : Compare computed vs. experimental NMR chemical shifts (RMSD < 0.5 ppm) to refine computational models .

Q. What methodologies are recommended for resolving contradictions in biological activity data across sulfonamide derivative studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays) using standardized metrics (e.g., IC₅₀). Apply statistical tools (ANOVA, Cohen’s d) to identify outliers or batch effects .
  • Experimental Replication : Control variables like cell line viability (e.g., HepG2 vs. HEK293) and solvent effects (DMSO concentration ≤1%). Validate assays with positive controls (e.g., sulfamethoxazole) .
  • Open Data Practices : Share raw datasets (e.g., via Zenodo) to enable reproducibility checks and collaborative troubleshooting .

Q. How should researchers design multi-step functionalization experiments to explore the pharmacological potential of this compound?

  • Methodological Answer :

  • Stepwise Functionalization :

Sulfonamide Modification : React with amines (e.g., piperazine) under microwave irradiation (100°C, 30 min) to enhance solubility .

Acetyl Group Derivatization : Hydrolyze to carboxylic acid (NaOH/H₂O, reflux) for conjugation with bioactive moieties (e.g., peptides) .

  • Biological Screening : Prioritize targets using molecular docking (AutoDock Vina) against enzymes like carbonic anhydrase IX. Validate hits with in vitro inhibition assays (IC₅₀ < 10 µM) .

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